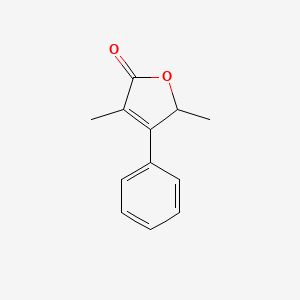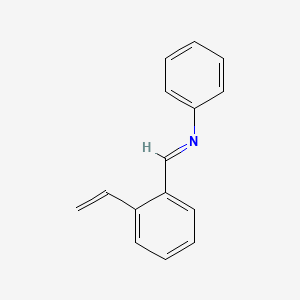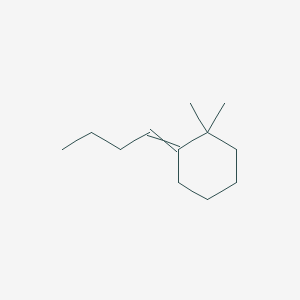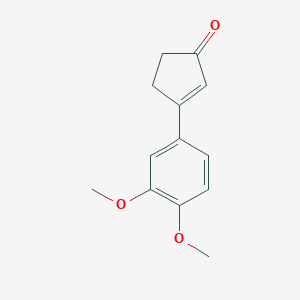
1,1,2,2-Tetraoctylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetraoctylcyclopentane is a cycloalkane compound characterized by the presence of four octyl groups attached to a cyclopentane ring. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. Cycloalkanes are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1,1,2,2-Tetraoctylcyclopentane typically involves the alkylation of cyclopentane with octyl halides under specific reaction conditions. The process can be summarized as follows:
Synthetic Routes: The primary synthetic route involves the reaction of cyclopentane with octyl halides (such as octyl bromide) in the presence of a strong base like sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at around 80-100°C to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
1,1,2,2-Tetraoctylcyclopentane undergoes various chemical reactions, including oxidation, reduction, and substitution. Some of the key reactions are:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon). This reaction leads to the formation of the corresponding alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, resulting in the formation of substituted cyclopentane derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and metal catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products: The major products formed from these reactions include carboxylic acids, ketones, alkanes, and substituted cyclopentane derivatives.
Applications De Recherche Scientifique
1,1,2,2-Tetraoctylcyclopentane has a wide range of scientific research applications, including:
Chemistry: In organic chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and stereochemistry.
Biology: The compound’s stability and hydrophobic nature make it useful in the study of membrane proteins and lipid bilayers. It can be used as a model compound to investigate the interactions between lipids and proteins.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. These derivatives may exhibit biological activity, such as anti-inflammatory or anticancer effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its hydrophobic nature makes it suitable for applications in coatings, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetraoctylcyclopentane is primarily related to its hydrophobic nature and ability to interact with lipid membranes. The compound can insert itself into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in the study of membrane-associated processes and the development of drug delivery systems.
Molecular Targets and Pathways: The compound may interact with membrane proteins, influencing their function and activity. It can also modulate signaling pathways by altering the lipid environment of the cell membrane.
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetraoctylcyclopentane can be compared with other cycloalkanes and substituted cyclopentanes:
Similar Compounds: Similar compounds include 1,1,2,2-Tetramethylcyclopentane, 1,1,2,2-Tetraethylcyclopentane, and 1,1,2,2-Tetrapropylcyclopentane. These compounds share the cyclopentane ring structure but differ in the length and nature of the alkyl substituents.
Uniqueness: The uniqueness of this compound lies in its long octyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring strong hydrophobic interactions, such as in the study of lipid membranes and the development of hydrophobic coatings.
Propriétés
Numéro CAS |
113818-16-9 |
|---|---|
Formule moléculaire |
C37H74 |
Poids moléculaire |
519.0 g/mol |
Nom IUPAC |
1,1,2,2-tetraoctylcyclopentane |
InChI |
InChI=1S/C37H74/c1-5-9-13-17-21-25-30-36(31-26-22-18-14-10-6-2)34-29-35-37(36,32-27-23-19-15-11-7-3)33-28-24-20-16-12-8-4/h5-35H2,1-4H3 |
Clé InChI |
UFPMOTRQPDQBIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1(CCCC1(CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


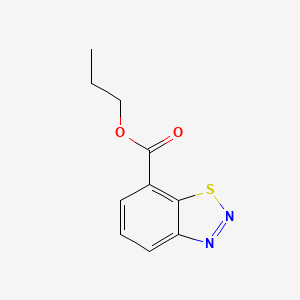
![3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine](/img/structure/B14290426.png)
![2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid](/img/structure/B14290428.png)

![3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one](/img/structure/B14290444.png)

